Foslevodopa
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Overview
Description
Foslevodopa is a chemical compound that has been widely used in scientific research due to its unique properties. It is a derivative of levodopa, which is a precursor of dopamine. Foslevodopa has been synthesized using various methods, and its mechanism of action has been extensively studied.
Scientific Research Applications
Pharmacokinetics of Foslevodopa/Foscarbidopa
Foslevodopa, in combination with foscarbidopa, is being explored for its potential in treating motor complications in patients with advanced Parkinson’s disease. A study found that foslevodopa/foscarbidopa administered subcutaneously led to stable levodopa and carbidopa exposure with minimal fluctuations, suggesting potential for consistent management of symptoms in Parkinson’s disease (Rosebraugh et al., 2021).
Synthesis of Foslevodopa and Foscarbidopa
The development of foslevodopa and foscarbidopa involves complex chemical syntheses. These compounds were identified as water-soluble prodrugs of levodopa and carbidopa, respectively, useful in the treatment of Parkinson's disease. The asymmetric syntheses of these drug substances, which involved key steps like olefination reaction and enantioselective hydrogenation, have been scaled up for pilot-scale manufacture (Huters et al., 2021).
Comparability in Different Populations
A study assessing foslevodopa/foscarbidopa in various ethnic groups found that its pharmacokinetics and safety profile were comparable among healthy adult Japanese, Han Chinese, and White participants. This indicates a potentially broad applicability of this treatment across different populations (Rosebraugh et al., 2022).
properties
CAS RN |
101141-95-1 |
---|---|
Product Name |
Foslevodopa |
Molecular Formula |
C9H12NO7P |
Molecular Weight |
277.17 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-hydroxy-4-phosphonooxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H12NO7P/c10-6(9(12)13)3-5-1-2-8(7(11)4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H2,14,15,16)/t6-/m0/s1 |
InChI Key |
YNDMEEULGSTYJT-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)OP(=O)(O)O |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O |
Other CAS RN |
101141-95-1 |
synonyms |
DOPA 4-phosphate DOPA 4-phosphate, (32)P-(L-Tyr)-isomer DOPA 4-phosphate, (L-Tyr)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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